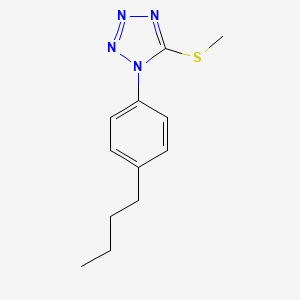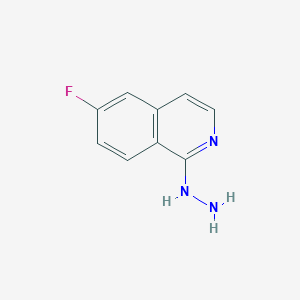![molecular formula C9H11N B13684199 Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine](/img/structure/B13684199.png)
Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[420]octa-1,3,5-trien-3-ylmethanamine is an organic compound with a unique bicyclic structure It is derived from benzocyclobutene and features a triene system, making it an interesting subject for various chemical studies
準備方法
Synthetic Routes and Reaction Conditions
Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine can be synthesized through multiple methods. One common approach involves the reaction of benzocyclobutene with (2-bromo-vinyl)-benzene. This synthesis typically proceeds through a three-stage process, involving the formation of intermediates and subsequent reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. These methods may include the use of Grignard reagents and other organometallic compounds to facilitate the formation of the desired bicyclic structure .
化学反応の分析
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triene system into more saturated compounds.
Substitution: The amine group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated hydrocarbons. Substitution reactions can lead to a wide range of derivatives with different functional groups .
科学的研究の応用
Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
作用機序
The mechanism by which bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine exerts its effects involves interactions with various molecular targets. The compound’s triene system allows it to participate in cycloaddition reactions, forming new cyclic structures. Additionally, the amine group can interact with enzymes and other biological molecules, influencing biochemical pathways .
類似化合物との比較
Similar Compounds
Benzocyclobutene: A precursor to bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine, known for its use in organic synthesis.
Bicyclo[4.2.0]octa-1,3,5-triene: A related compound with a similar bicyclic structure but lacking the amine group.
Uniqueness
This compound is unique due to its combination of a triene system and an amine group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
特性
分子式 |
C9H11N |
|---|---|
分子量 |
133.19 g/mol |
IUPAC名 |
3-bicyclo[4.2.0]octa-1(6),2,4-trienylmethanamine |
InChI |
InChI=1S/C9H11N/c10-6-7-1-2-8-3-4-9(8)5-7/h1-2,5H,3-4,6,10H2 |
InChIキー |
ZEISTNJTKWGIBX-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C1C=CC(=C2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13684117.png)
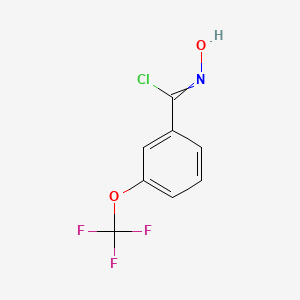
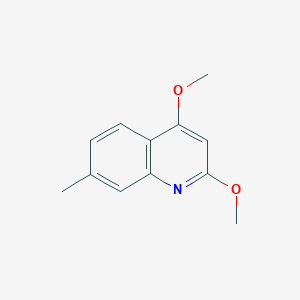
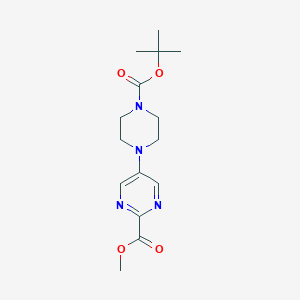

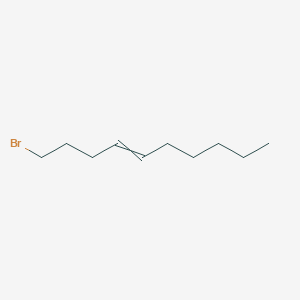

![2-Ethyl-8-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13684167.png)

![2-Amino-5-[5-(trifluoromethyl)-2-pyridyl]-1,3,4-thiadiazole](/img/structure/B13684175.png)


